

Spectroscopic data of 3,4,5-Trifluoroaniline (NMR, IR, MS)

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Compound of Interest

Compound Name: **3,4,5-Trifluoroaniline**

Cat. No.: **B067923**

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An In-depth Technical Guide to the Spectroscopic Data of **3,4,5-Trifluoroaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4,5-Trifluoroaniline** (CAS No: 163733-96-8), a key fluorinated building block in the synthesis of pharmaceuticals and advanced materials.^{[1][2]} This document presents available and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and logical visualizations to aid in structural elucidation and analysis.

Molecular Structure and Properties

- Chemical Name: **3,4,5-Trifluoroaniline**^[3]
- Synonyms: 3,4,5-Trifluorobenzenamine^[3]
- Molecular Formula: C₆H₄F₃N^[4]
- Molecular Weight: 147.10 g/mol ^[4]
- Physical Form: Solid (Grey/purple crystals)^[1]
- Melting Point: 61-64 °C^[4]

Spectroscopic Data Summary

The following tables summarize the key quantitative data derived from NMR, IR, and MS analyses of **3,4,5-Trifluoroaniline**. Due to the molecule's C_{2v} symmetry, a simplified set of signals is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: ^1H NMR Data (Predicted) Solvent: CDCl_3 , Reference: TMS (δ 0.00)

| Chemical Shift (δ , ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|-------------|-----------------|--|------------------|
| ~6.4 - 6.6 | 2H | Triplet (t) | $\text{J}_{\text{H-F}} \approx 8\text{-}10 \text{ Hz}$ | C2-H, C6-H |
| ~3.7 (broad) | 2H | Singlet (s, br) | - | -NH ₂ |

Note: Precise, experimentally verified ^1H NMR data with coupling constants is not widely published. The values presented are predicted based on the analysis of similar fluorinated aniline structures. The aromatic proton signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms at positions 3 and 5.

Table 2: ^{13}C NMR Data (Predicted) Solvent: CDCl_3 , Reference: TMS (δ 0.00)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------|
| ~100 - 105 | C-2, C-6 |
| ~135 - 140 (ddd) | C-3, C-5 |
| ~140 - 145 (t) | C-1 |
| ~150 - 155 (dt) | C-4 |

Note: These are predicted chemical shift ranges. The carbon signals will exhibit complex splitting patterns (doublet of doublet of doublets, etc.) due to C-F coupling.

Table 3: ^{19}F NMR Data Reference: CFCl_3 (δ 0.00)

| Chemical Shift (δ , ppm) | Multiplicity | Assignment |
|----------------------------------|--------------|------------|
| ~ -133 | Doublet | F-4 |
| ~ -165 | Triplet | F-3, F-5 |

Note: Data interpreted from available spectra. Coupling patterns arise from fluorine-fluorine interactions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands Sample Preparation: KBr Pellet or ATR

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-------------|------------------------------------|
| 3480 - 3380 | Medium | N-H Asymmetric & Symmetric Stretch |
| ~1630 | Strong | N-H Scissoring (Bending) |
| 1580 - 1450 | Strong | Aromatic C=C Stretching |
| ~1330 | Strong | C-N Stretch (Aromatic Amine) |
| 1250 - 1100 | Very Strong | C-F Stretching |
| ~850 | Strong | C-H Out-of-Plane Bending |

Note: Frequencies are estimated from the publicly available FTIR spectrum of **3,4,5-Trifluoroaniline**.^[3]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 5: Key Mass Spectrometry Data (Predicted) Ionization Method: Electron Ionization (EI)

| m/z (mass-to-charge) | Relative Intensity (%) | Assignment |
|----------------------|------------------------|----------------------------------|
| 147 | High | [M] ⁺ (Molecular Ion) |
| 128 | Moderate | [M - F] ⁺ |
| 120 | Moderate | [M - HCN] ⁺ |
| 99 | Moderate | [M - F - HCN] ⁺ |

Note: The molecular ion peak is predicted to be at m/z 147, consistent with the molecular weight and the Nitrogen Rule. The fragmentation pattern is predicted based on common pathways for anilines and fluorinated aromatic compounds.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3,4,5-Trifluoroaniline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Filtration: Filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube.
- Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the field frequency using the deuterium signal from the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H , ^{13}C , and ^{19}F NMR spectra. For ^{13}C NMR, a proton-decoupled experiment is standard.
- Data Processing: Perform a Fourier transform on the Free Induction Decay (FID) signal, followed by phase correction and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

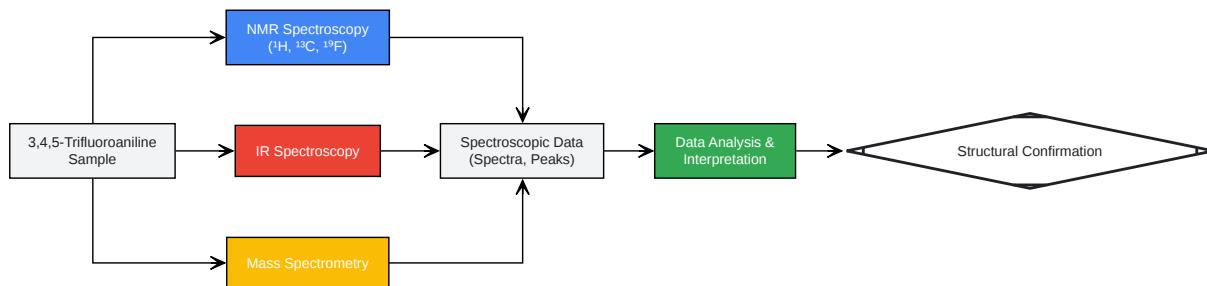
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (~1-2 mg) of **3,4,5-Trifluoroaniline** with ~100-200 mg of dry KBr powder using an agate mortar and pestle.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Sample Preparation (ATR Method):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the spectrometer's beam path.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid with a suitable melting point, a direct insertion probe can be used.
- Ionization: Ionize the sample using Electron Ionization (EI) with a standard electron energy of 70 eV. EI is a hard ionization technique that causes fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance, generating a mass spectrum that plots relative intensity versus m/z.

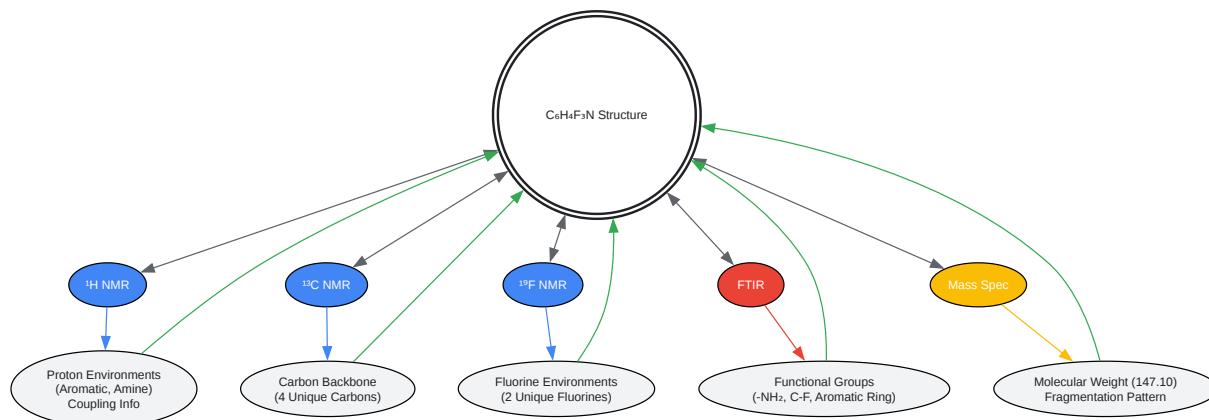
Visualization of Spectroscopic Workflow and Analysis

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.



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Caption: Experimental workflow for the spectroscopic analysis of **3,4,5-Trifluoroaniline**.

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Caption: Logical relationships between spectroscopic data and structural information.

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